N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzene and 3-hydroxybenzamide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group (if present) can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl)-benzamide: Lacks the isopentyloxy group.
N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide: Contains a methoxy group instead of an isopentyloxy group.
N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide: Contains an ethoxy group instead of an isopentyloxy group.
Uniqueness
“N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” is unique due to the presence of the isopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of its pharmacokinetics, binding affinity to targets, and overall biological activity.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-14-6-7-16(19)17(20)11-14/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHEENOAKCCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.